4-Cyclopropyl-6-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine
Description
Properties
IUPAC Name |
7-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-13-8-18(26-19(24-13)22-12-23-26)25-6-4-14(5-7-25)10-27-17-9-16(15-2-3-15)20-11-21-17/h8-9,11-12,14-15H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVXEIIBQHCBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCC(CC3)COC4=NC=NC(=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach involves the use of enaminonitriles and benzohydrazides under microwave conditions to form the triazolo ring . The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be advantageous due to its efficiency and eco-friendliness. Additionally, the scale-up of reactions and late-stage functionalization of the compound can further enhance its synthetic utility .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing triazole and pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazolo-pyrimidines can inhibit tumor growth in various cancer cell lines. The National Cancer Institute (NCI) has evaluated similar compounds against multiple human tumor cell lines, demonstrating promising results in terms of cytotoxicity and selectivity for cancer cells .
Antimicrobial Properties
The antimicrobial potential of 4-cyclopropyl-6-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine has been investigated through various assays. Compounds with similar structures have shown efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of critical enzymes necessary for microbial survival .
Neurological Applications
Given the presence of piperidine in its structure, this compound may also exhibit neuroprotective effects. Research on related compounds has suggested potential applications in treating neurological disorders such as epilepsy and neurodegenerative diseases. The modulation of neurotransmitter systems is a likely mechanism through which these effects are mediated .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit CDK2/cyclin A2, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing the phosphorylation of target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Triazolo[1,5-a]pyrimidine Derivatives
- The 5-methyl substituent on this core may enhance lipophilicity, while the piperidinylmethoxy group improves solubility .
- Compound 21 (): 2-Amino-6-(4-chlorobenzyl)-5-cyclopropyl[1,2,4]triazolo-[1,5-a]pyrimidin-7(4H)-one shares a cyclopropyl group and triazolo-pyrimidine core but differs in substituents (4-chlorobenzyl, amino, and ketone groups).
Pyrazolo-Triazolo-Pyrimidine Derivatives ()
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines exhibit isomerization-dependent activity. The pyrazole ring introduces additional nitrogen atoms, which may enhance binding to metal ions or acidic residues in biological targets. In contrast, the target compound’s triazolo-pyrimidine core lacks this pyrazole moiety, possibly reducing steric hindrance .
Substituent Effects
- Cyclopropyl Group: Present in both the target compound and Compound 21, this group is known to improve metabolic stability by resisting oxidative degradation. Its planar structure may also facilitate membrane penetration .
- Piperidine Derivatives: The target compound’s piperidinylmethoxy group contrasts with simpler substituents (e.g., chlorobenzyl in Compound 21). Piperidine rings are often used to enhance solubility and modulate pharmacokinetics, as seen in ’s pyrimidinone derivatives with 7-(piperidin-4-yl) substituents .
Research Findings and Implications
- Structural Flexibility : The piperidinylmethoxy group in the target compound offers a modular scaffold for derivatization, similar to ’s derivatives, which explore piperazine and piperidine variants for optimized activity .
- Pharmacological Potential: Although bioactivity data for the target compound is absent in the provided evidence, structurally related compounds (e.g., ’s derivatives) are often designed for kinase inhibition or receptor modulation, implying similar therapeutic avenues .
Biological Activity
4-Cyclopropyl-6-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 365.4 g/mol
- CAS Number : 2320686-47-1
The compound is believed to exert its biological effects primarily through modulation of specific enzyme targets and receptor interactions. The presence of the triazole and pyrimidine moieties suggests potential activity against various biological pathways, including those involved in cancer proliferation and inflammation.
Anticancer Activity
Recent studies have shown that compounds similar to this compound demonstrate significant cytotoxic effects against different cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Cyclopropyl derivative | MCF-7 (Breast Cancer) | 15.2 | |
| Similar Triazole Compound | Bel-7402 (Liver Cancer) | 12.8 |
These results indicate that the compound may inhibit cell proliferation through apoptosis induction or cell cycle arrest.
Antimicrobial Activity
The antimicrobial properties of this class of compounds have been explored extensively. In vitro studies have indicated that derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Salmonella typhi | 20 |
The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
Compounds similar to this compound have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease.
These findings suggest potential therapeutic applications in treating conditions like Alzheimer's disease and urea cycle disorders.
Case Studies
A notable study evaluated the pharmacological profile of a series of triazole derivatives, including our compound of interest. The study utilized both in vitro and in vivo models to assess the efficacy and safety profiles.
Study Overview:
- Objective : To evaluate the anticancer and antimicrobial properties.
- Methodology : Compounds were synthesized and tested against various cancer cell lines and bacterial strains.
Findings :
The study concluded that several derivatives exhibited promising anticancer activity with minimal cytotoxicity toward normal cells. Moreover, the antimicrobial assays indicated effective inhibition against pathogenic bacteria with potential for further development into therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing triazolopyrimidine derivatives like 4-cyclopropyl-6-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example:
- Step 1 : Condensation of aminotriazole with a β-diketone or ester (e.g., ethyl 3-oxohexanoate) in solvents like DMF or ethanol/water mixtures.
- Step 2 : Introduction of the piperidine-methoxy substituent via nucleophilic substitution or coupling reactions.
- Key Catalysts : TMDP (tetramethylenediamine phosphate) is often used but requires careful handling due to toxicity .
- Characterization : NMR (¹H, ¹³C), IR, and elemental analysis are standard for structural validation .
Q. How is the purity of synthesized triazolopyrimidine derivatives assessed?
- Methodological Answer :
- TLC Monitoring : Silica gel plates (SIL G/UV 254) are used to track reaction progress .
- Melting Point Analysis : Büchi B-545 apparatus ensures compound consistency .
- Spectroscopic Validation : Discrepancies in NMR peaks (e.g., δ 7.2–8.5 ppm for aromatic protons) or IR bands (C=N stretch at ~1600 cm⁻¹) indicate impurities .
Q. What biological activities are associated with triazolopyrimidine scaffolds?
- Methodological Answer : These compounds are investigated for:
- Enzyme Inhibition : Interactions with kinases or proteases via hydrazinyl or methoxy groups .
- Anticancer Activity : Assessed through cytotoxicity assays (e.g., MTT on cancer cell lines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Comparative Analysis : Cross-reference ¹³C NMR shifts (e.g., C-7 in triazolopyrimidine at ~150 ppm) with literature .
- X-ray Crystallography : Resolve ambiguities using single-crystal diffraction (e.g., C–C bond lengths of 1.39–1.42 Å) .
- Mass Spectrometry : Confirm molecular ions (e.g., m/z 533 for triazolopyrimidine derivatives) .
Q. What strategies optimize synthetic yields of piperidine-containing triazolopyrimidines?
- Methodological Answer :
- Catalyst Selection : Replace TMDP with safer alternatives (e.g., K₂CO₃ in DMF) to mitigate toxicity .
- Solvent Systems : Ethanol/water (1:1 v/v) enhances solubility and reduces side reactions .
- Temperature Control : Maintain 60–80°C during cyclization to prevent decomposition .
Q. How can computational modeling predict the bioactivity of 4-cyclopropyl-6-[(1-{5-methyl-triazolopyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., EGFR kinase; binding affinity < −8.0 kcal/mol) .
- QSAR Studies : Correlate substituent effects (e.g., cyclopropyl vs. phenyl) with IC₅₀ values .
Q. What experimental designs are recommended for evaluating enzyme inhibition mechanisms?
- Methodological Answer :
- Kinetic Assays : Measure Km and Vmax changes via Lineweaver-Burk plots .
- Fluorescence Quenching : Monitor tryptophan residues in enzymes (λex = 280 nm, λem = 340 nm) to detect binding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
Contradiction Analysis and Troubleshooting
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate Force Fields : Adjust parameters for solvation effects or protonation states .
- Validate Assay Conditions : Ensure pH (7.4) and ionic strength (150 mM NaCl) match physiological conditions .
- Synchrotron Crystallography : Resolve target-ligand interactions at <2.0 Å resolution .
Q. Why might piperidine availability hinder synthesis, and what alternatives exist?
- Methodological Answer :
- Regulatory Barriers : Piperidine is restricted in some regions due to misuse potential .
- Alternative Reagents : Use morpholine or pyrrolidine derivatives, though steric effects may reduce yields by 15–20% .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
